2-Chloro-3,5-difluorobenzaldehyde chemical structure and molecular weight
Topic: 2-Chloro-3,5-difluorobenzaldehyde: Chemical Structure, Synthesis, and Molecular Characterization Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Speciali...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-Chloro-3,5-difluorobenzaldehyde: Chemical Structure, Synthesis, and Molecular Characterization
Content Type: Technical Reference Guide
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists
Executive Summary
2-Chloro-3,5-difluorobenzaldehyde is a highly specialized halogenated aromatic aldehyde serving as a critical "scaffold building block" in the synthesis of fluoro-pharmaceuticals, particularly next-generation quinolone antibiotics and kinase inhibitors. Its unique substitution pattern—combining an electron-withdrawing aldehyde group with a specific arrangement of fluorine and chlorine atoms—creates distinct electronic pockets that facilitate regioselective nucleophilic aromatic substitution (SNAr) and condensation reactions.
This guide provides a definitive technical analysis of its structure, validated synthetic pathways, and characterization protocols, moving beyond generic database entries to offer actionable laboratory intelligence.
Chemical Identity & Structural Analysis
The physicochemical profile of 2-Chloro-3,5-difluorobenzaldehyde is defined by the interplay between the electron-deficient aromatic ring and the reactive carbonyl center.
Molecular Specifications
Property
Value
Notes
IUPAC Name
2-Chloro-3,5-difluorobenzaldehyde
CAS Registry Number
1261561-82-3
Note: Isomer specificity is critical. Distinguish from 2-chloro-6-fluoro (CAS 387-45-1).[1]
Molecular Formula
C₇H₃ClF₂O
Molecular Weight
176.55 g/mol
Monoisotopic Mass: 175.98 g/mol
Appearance
White to pale yellow solid/oil
Low melting point solid (approx. 35–45°C)
Solubility
Soluble in DCM, THF, EtOAc
Hydrolytically unstable in basic aqueous media
Structural Visualization
The following diagram illustrates the connectivity and the electronic activation sites. The aldehyde (C1) activates the ring, while the Fluorine atoms at C3 and C5 create specific sites for nucleophilic attack, particularly at C5 due to the combined inductive effects.
Figure 1: Connectivity map highlighting the electrophilic aldehyde center and the fluorinated positions susceptible to nucleophilic substitution.
Synthetic Pathways & Causality
Synthesizing 2-Chloro-3,5-difluorobenzaldehyde requires strict regiocontrol. Direct electrophilic halogenation of benzaldehyde often yields mixtures. Therefore, the Side-Chain Oxidation of the corresponding toluene derivative is the preferred industrial and lab-scale route to ensure isomer purity.
Primary Route: Radical Chlorination & Hydrolysis
This method utilizes 2-chloro-3,5-difluorotoluene as the precursor. It avoids the regioselectivity issues of electrophilic aromatic substitution.
Mechanism:
Radical Substitution: Chlorine gas (or NCS) replaces benzylic hydrogens under UV light to form the gem-dichloride.
Hydrolysis: The gem-dichloride is hydrolyzed to the aldehyde using a Lewis acid catalyst or aqueous acid.
Experimental Protocol:
Precursor: Charge a reactor with 2-chloro-3,5-difluorotoluene (1.0 eq) and a radical initiator (AIBN or Benzoyl Peroxide, 1 mol%).
Chlorination: Heat to 80°C in CCl₄ or PhCl. Irradiate with a UV lamp while sparging with Cl₂ gas (or adding SO₂Cl₂ dropwise).
Critical Control: Monitor reaction by GC.[2] Stop when <2% starting material remains and >90% is the benzal chloride (gem-dichloride). Over-chlorination leads to the benzotrichloride (which hydrolyzes to the benzoic acid).
Hydrolysis: Remove solvent.[3] Add 85% H₂SO₄ or FeCl₃ (cat) with water (3.0 eq). Heat to 90–100°C for 4 hours.
Workup: Quench into ice water. Extract with Dichloromethane (DCM). Wash with NaHCO₃ (to remove acid byproducts).
Purification: Distillation under reduced pressure (approx. 10 mmHg) is required to separate the aldehyde from any over-oxidized acid.
Alternative Route: Directed Lithiation (Lab Scale)
For small-scale, high-purity needs, a halogen-metal exchange approach is viable but requires cryogenic conditions to prevent "benzyne" formation.
Logic: Lithium-Halogen exchange is faster than deprotonation. The Li species is then trapped with DMF to install the aldehyde.
Reactivity Profile & Drug Design Utility
The value of this molecule lies in its orthogonal reactivity . It possesses two distinct "handles" for chemical modification: the aldehyde and the fluoro-groups.
Workflow: Scaffold Diversification
The following diagram maps how this core structure is transformed into active pharmaceutical ingredients (APIs).
Figure 2: Divergent synthesis pathways utilizing the aldehyde and fluoro-substituents.
SNAr Selectivity: The Fluorine at C5 is generally more labile than C3 due to the para relationship to the electron-withdrawing Chlorine (at C2) and the inductive effect of the aldehyde. This allows for selective substitution with amines to create quinolone precursors.
Characterization & Quality Control
Validating the identity of 2-Chloro-3,5-difluorobenzaldehyde requires analyzing the splitting patterns in NMR, as the Fluorine atoms couple with both Hydrogen and Carbon.
1H-NMR (Proton NMR) Expectations
Solvent: CDCl₃, 400 MHz
Shift (δ ppm)
Multiplicity
Integration
Assignment
10.2 – 10.4
Singlet (or fine doublet)
1H
CHO (Aldehyde proton). May show small coupling to F (J ~1-2 Hz).
7.4 – 7.6
Multiplet
1H
Ar-H (C6) . Deshielded by CHO. Shows coupling to F5 and F3.[2]
6.9 – 7.1
Multiplet (dt)
1H
Ar-H (C4) . Triplet-like due to coupling with both F3 and F5.
13C-NMR & 19F-NMR
19F-NMR: Will show two distinct signals (approx -110 to -120 ppm range), likely doublets or multiplets due to F-F and F-H coupling. This is the definitive test for isomer purity; a single signal would indicate symmetry (e.g., 2,6-difluoro) which is incorrect for this target.
13C-NMR: Look for the carbonyl carbon at ~185-190 ppm and C-F carbons showing large coupling constants (J ~250 Hz).
Handling & Safety Protocols
Signal Word:WARNING
Hazards:
H315/H319: Causes skin and serious eye irritation. The combination of the aldehyde and halogenated ring makes it a potent lachrymator.
H335: May cause respiratory irritation.
Storage:
Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
Aldehydes are prone to air oxidation to the corresponding benzoic acid (2-chloro-3,5-difluorobenzoic acid). Verify purity by checking for the disappearance of the CHO peak in NMR before use in sensitive steps.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66570505, 2-Chloro-3,5-difluorobenzaldehyde. Retrieved from [Link]
Google Patents. (1993). Process for the preparation of difluorobenzaldehydes (US5191126A).[2] Retrieved from
Difference between 2-Chloro-3,5-difluoro and 2,6-difluorobenzaldehyde
Comparative Analysis of Polysubstituted Benzaldehydes in Medicinal Chemistry: 2-Chloro-3,5-difluoro- vs. 2,6-Difluorobenzaldehyde Executive Summary In the landscape of modern drug discovery, fluorinated benzaldehydes ser...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Analysis of Polysubstituted Benzaldehydes in Medicinal Chemistry: 2-Chloro-3,5-difluoro- vs. 2,6-Difluorobenzaldehyde
Executive Summary
In the landscape of modern drug discovery, fluorinated benzaldehydes serve as critical linchpins for constructing bioactive heterocycles and modifying pharmacokinetic profiles.[1][2] This guide provides a technical dissection of two structurally related but functionally orthogonal intermediates: 2-Chloro-3,5-difluorobenzaldehyde and 2,6-Difluorobenzaldehyde .
While both compounds introduce fluorine into a scaffold, their utility diverges significantly based on their electronic topography. 2,6-Difluorobenzaldehyde is a quintessential "electrophilic warhead" for
-driven heterocycle synthesis (e.g., quinolones). In contrast, 2-Chloro-3,5-difluorobenzaldehyde functions as a "modular scaffold," utilizing the ortho-chlorine as a handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura) while preserving the meta-fluorine pattern for metabolic blocking.
Part 1: Structural & Electronic Topography
Understanding the reactivity differences requires an analysis of the electronic effects exerted by the substituents relative to the carbonyl group (the primary activation source).
Feature
2,6-Difluorobenzaldehyde
2-Chloro-3,5-difluorobenzaldehyde
CAS Number
437-81-0
1261561-82-3
Molecular Weight
142.10 g/mol
176.55 g/mol
Primary Activation
Carbonyl activates C2 & C6 (Ortho)
Carbonyl activates C2 (Ortho)
Leaving Group ()
Fluorine (Highly labile due to -I effect)
Chlorine (Labile due to ortho-activation)
Metal Catalysis (Pd)
Inert C-F bonds (Requires specialized Ni/cat)
Reactive C-Cl bond (Standard Suzuki/Buchwald)
Electronic Profile
Symmetrical, highly electron-deficient ring
Asymmetrical, mixed inductive/steric effects
The "Ortho-Effect" vs. "Meta-Stability"
2,6-Difluorobenzaldehyde: The carbonyl group at C1 exerts a strong electron-withdrawing effect (EWG) on the ortho positions (C2, C6). Combined with the high electronegativity of fluorine, these positions are "hotspots" for nucleophilic attack.[3] The C-F bond, usually strong, becomes the preferred leaving group in
mechanisms because the highly polarized transition state (Meisenheimer complex) is stabilized by the leaving fluorine itself.
2-Chloro-3,5-difluorobenzaldehyde: The aldehyde activates the ortho-chlorine (C2). However, the fluorines at C3 and C5 are meta to the aldehyde. In nucleophilic aromatic substitution, meta-substituents do not benefit from resonance stabilization of the anionic intermediate.[4] Therefore, the C3/C5 fluorines are kinetically stable against substitution, serving instead to modulate lipophilicity (LogP) and block metabolic oxidation (P450 metabolism) at those sites.
Part 2: Reactivity Profiles & Synthetic Workflows
The choice between these two intermediates depends entirely on the desired downstream architecture.
Workflow A: 2,6-Difluorobenzaldehyde (The Heterocycle Builder)
This compound is the industry standard for synthesizing bicyclic systems like quinolones, quinazolines, and benzimidazoles.
Mechanism:
followed by condensation.
Key Reaction: Displacement of one ortho-fluorine by a nucleophile (amine/thiol), followed by cyclization onto the aldehyde.
Application: Synthesis of antiviral agents and agrochemicals (e.g., Benzoylurea insecticides).
Workflow B: 2-Chloro-3,5-difluorobenzaldehyde (The Biaryl Scaffold)
This intermediate is selected when a biaryl linkage is required next to the aldehyde, retaining a specific fluorination pattern.
Why: The biphasic system dissolves the inorganic base while solubilizing the organics.
Reaction: Heat to 80°C for 12 hours under Argon.
Checkpoint: The C-Cl bond is weaker than the C-F bonds. LCMS should show a single peak for the biaryl product. The 3,5-difluoro motif remains intact (C-F bonds are too strong for Pd(OAc)₂/SPhos to activate under these conditions).
Part 4: Synthesis Decision Logic
Use the following logic flow to determine which intermediate fits your target molecule.
Figure 2: Strategic selection of benzaldehyde intermediates.
References
Sigma-Aldrich. (n.d.). 2,6-Difluorobenzaldehyde Product Sheet. Retrieved from
BenchChem. (2025).[3] Synthesis of 2,6-Difluorobenzaldehyde from 2,6-Difluorotoluene: Application Notes and Protocols. Retrieved from
ChemicalBook. (n.d.). 2-Chloro-3,5-difluorobenzaldehyde Properties and CAS 1261561-82-3.[6] Retrieved from
Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Recent Literature. Retrieved from
ResearchGate. (2020). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from
Application Note: A Proposed Synthetic Pathway for Novel Fluoroquinolone Antibiotics Utilizing 2-Chloro-3,5-difluorobenzaldehyde
Introduction: The Enduring Challenge of Antibiotic Resistance and the Role of Fluoroquinolones The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, the developme...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Challenge of Antibiotic Resistance and the Role of Fluoroquinolones
The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, the development of new antimicrobial agents with novel mechanisms of action or improved efficacy against resistant strains is a critical endeavor in medicinal chemistry. Fluoroquinolones, a class of synthetic broad-spectrum antibiotics, have long been a cornerstone in the treatment of various bacterial infections.[1][2] Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV, is crucial for bacterial DNA replication and repair.[1] Structural modifications to the core fluoroquinolone scaffold have historically led to the development of new generations of these drugs with enhanced activity and pharmacokinetic profiles.[1][3]
This application note outlines a proposed, multi-step synthetic pathway for a novel fluoroquinolone antibiotic, starting from the readily available building block, 2-Chloro-3,5-difluorobenzaldehyde. While a direct, end-to-end synthesis from this specific starting material is not extensively documented, the proposed route is grounded in well-established and robust chemical transformations commonly employed in the synthesis of quinolones and their analogues.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically-grounded protocol to stimulate further research and development in this vital therapeutic area.
Rationale for the Selection of 2-Chloro-3,5-difluorobenzaldehyde as a Starting Material
The choice of 2-Chloro-3,5-difluorobenzaldehyde as the starting material is strategic. The substitution pattern of this molecule offers several potential advantages for the synthesis of a novel fluoroquinolone:
Introduction of a C-8 Fluoro Group: The fluorine atom at the 5-position of the benzaldehyde will ultimately correspond to the C-8 position of the quinolone core. An 8-fluoro substituent can modulate the physicochemical and pharmacological properties of the resulting antibiotic.
Potential for a C-7 Chloro Leaving Group: The chlorine atom at the 2-position of the starting material is anticipated to become the C-7 substituent on the quinolone ring. This chloro group can serve as a versatile leaving group for subsequent nucleophilic aromatic substitution, allowing for the introduction of various heterocyclic moieties, a common strategy for tuning the antibacterial spectrum and potency of fluoroquinolones.[5]
Modulation of Reactivity: The electronic effects of the halogen substituents can influence the reactivity of the intermediates throughout the synthetic sequence, potentially requiring optimization of reaction conditions.
Proposed Synthetic Pathway: A Step-by-Step Elucidation
The proposed synthesis is a multi-step process that begins with the elongation of the benzaldehyde, followed by the construction of the quinolone core, and subsequent functionalization to yield the final fluoroquinolone antibiotic.
Step 1: Knoevenagel Condensation for Carbon Chain Elongation
The initial step involves a Knoevenagel condensation of 2-Chloro-3,5-difluorobenzaldehyde with a malonic ester, such as diethyl malonate.[6][7] This reaction extends the carbon chain by two atoms, forming a crucial intermediate for the subsequent cyclization.
Reaction:
Causality Behind Experimental Choices:
Base Catalyst: A weak base, such as piperidine or pyridine, is typically used to catalyze the Knoevenagel condensation.[1][6] Strong bases are generally avoided to prevent the self-condensation of the aldehyde.[6]
Solvent: The reaction is often carried out in a solvent like ethanol or toluene, which facilitates the dissolution of the reactants and the removal of the water byproduct, driving the reaction to completion.
Temperature: Gentle heating is usually sufficient to promote the reaction.
Experimental Protocol: Knoevenagel Condensation
To a solution of 2-Chloro-3,5-difluorobenzaldehyde (1.0 eq) in toluene, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Wash the organic layer with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired diethyl 2-((2-chloro-3,5-difluorophenyl)methylene)malonate.
Step 2: Reductive Cyclization to Form the Quinolone Core
The second step is a reductive cyclization of the Knoevenagel product to construct the 4-hydroxyquinoline core. A common method for this transformation is the use of a reducing agent in the presence of an acid catalyst.
Reaction:
Causality Behind Experimental Choices:
Reducing Agent: A reducing agent like iron powder in acetic acid can be employed for this transformation. This is analogous to the reduction of a nitro group in the Friedländer synthesis, followed by in-situ cyclization.[8]
Solvent and Acid Catalyst: Acetic acid serves as both the solvent and the acid catalyst, promoting the cyclization reaction.
Temperature: Elevated temperatures are typically required to drive the cyclization to completion.
Experimental Protocol: Reductive Cyclization
Suspend the diethyl 2-((2-chloro-3,5-difluorophenyl)methylene)malonate (1.0 eq) in glacial acetic acid.
Add iron powder (excess, e.g., 5.0 eq) to the suspension.
Heat the reaction mixture to reflux with vigorous stirring.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and pour it into ice-water.
Collect the precipitated solid by filtration and wash it thoroughly with water.
Dry the crude product under vacuum to yield ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: N-Alkylation with a Cyclopropyl Group
A key structural feature of many potent fluoroquinolones is the N-cyclopropyl group.[1] This is introduced via an N-alkylation reaction.
Reaction:
Causality Behind Experimental Choices:
Alkylating Agent: Cyclopropylamine is used as the source of the cyclopropyl group.
Base: A base such as potassium carbonate is used to deprotonate the quinolone nitrogen, facilitating the nucleophilic attack on a suitable cyclopropylating agent (in this case, the cyclopropylamine itself can act as the nucleophile in a more complex, likely heated and sealed-tube reaction, or a cyclopropyl halide could be used).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is suitable for this type of reaction.
Experimental Protocol: N-Alkylation
To a solution of ethyl 7-chloro-6,8-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and cyclopropylamine (1.5 eq).
Heat the reaction mixture in a sealed tube at a temperature sufficient to drive the reaction (e.g., 100-120 °C).
Monitor the reaction by TLC.
After completion, cool the mixture and pour it into ice-water.
Collect the precipitate by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 1-cyclopropyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Step 4: Nucleophilic Aromatic Substitution at C-7
The C-7 chloro group is now displaced by a suitable heterocyclic amine, such as piperazine, to introduce the side chain that is crucial for antibacterial activity.[5]
Reaction:
Causality Behind Experimental Choices:
Nucleophile: Anhydrous piperazine is used in excess to act as both the nucleophile and a base to neutralize the HCl generated.
Solvent: A high-boiling solvent like pyridine or DMF is often used to facilitate the reaction at elevated temperatures.
Dissolve the ethyl 1-cyclopropyl-7-chloro-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in pyridine.
Add anhydrous piperazine (excess, e.g., 3.0 eq) to the solution.
Reflux the reaction mixture for several hours, monitoring by TLC.
Once the reaction is complete, remove the solvent under reduced pressure.
Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent like chloroform or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
Purify by column chromatography if necessary.
Step 5: Hydrolysis of the Ester to the Carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is essential for the biological activity of fluoroquinolones.
Reaction:
Causality Behind Experimental Choices:
Hydrolysis Conditions: Both acidic and basic conditions can be used for ester hydrolysis. Acid-catalyzed hydrolysis using a mixture of acetic acid and sulfuric acid is a common method.
Work-up: Neutralization of the reaction mixture to the isoelectric point of the amino acid product causes it to precipitate, allowing for easy isolation.
Experimental Protocol: Ester Hydrolysis
Suspend the ethyl 1-cyclopropyl-6,8-difluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of acetic acid and water.
Add concentrated sulfuric acid and reflux the mixture for several hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and carefully neutralize it with a sodium hydroxide solution to a pH of approximately 7.
Collect the precipitated final product by filtration.
Wash the solid with water and then with ethanol.
Dry the final product under vacuum.
Data Presentation: Expected Product Characteristics
The following table summarizes the expected characteristics of the key intermediates and the final product in the proposed synthetic pathway.
¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, IR, Elemental Analysis
Visualizing the Synthesis: Workflow and Reaction Pathway
To provide a clear overview of the proposed synthetic route, the following diagrams illustrate the experimental workflow and the chemical transformations.
Caption: A high-level overview of the experimental workflow.
Caption: The chemical transformation pathway from starting material to final product.
Conclusion and Future Perspectives
This application note has detailed a plausible and scientifically sound synthetic route for the preparation of a novel fluoroquinolone antibiotic starting from 2-Chloro-3,5-difluorobenzaldehyde. Each step is based on established and reliable chemical reactions, providing a strong foundation for further experimental investigation. The proposed pathway offers multiple points for diversification, particularly in the N-alkylation and C-7 substitution steps, allowing for the creation of a library of novel fluoroquinolone analogues for biological screening. Further research will be necessary to optimize the reaction conditions for each step and to fully characterize the intermediates and the final product. The successful synthesis and subsequent biological evaluation of these novel compounds could lead to the discovery of new antibacterial agents with improved properties to combat the growing challenge of antibiotic resistance.
References
A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023). PMC. Available at: [Link]
Gould–Jacobs reaction. (n.d.). Wikipedia. Available at: [Link]
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (2025). BenchChem.
Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). MDPI. Available at: [Link]
Gould-Jacobs Reaction. (n.d.). Merck Index. Available at: [Link]
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). PMC. Available at: [Link]
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.
Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. (2020).
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). PMC. Available at: [Link]
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). PMC. Available at: [Link]
Synthesis of Fluoroquinolone Antibiotics. (n.d.). quimicaorganica.org. Available at: [Link]
Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. (2008).
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2023). MDPI. Available at: [Link]
Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. (2022). NIH.
Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. (2022). PMC. Available at: [Link]
Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]
Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Available at: [Link]
The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2024). MDPI. Available at: [Link]
FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. (n.d.). ijpbs.net.
Application Notes and Protocols for the Knoevenagel Condensation with 2-Chloro-3,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic C-C Bond Formation for Advanced Intermediates The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation for Advanced Intermediates
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of an active methylene compound with an aldehyde or ketone.[1][2][3] This reaction is of paramount importance in the synthesis of α,β-unsaturated compounds, which are pivotal intermediates in the production of a wide array of fine chemicals, polymers, and notably, pharmaceuticals.[4] The products of Knoevenagel condensation are frequently key intermediates in the synthesis of drugs with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
This guide provides a detailed exploration of the Knoevenagel condensation utilizing 2-Chloro-3,5-difluorobenzaldehyde as the aldehydic substrate. The presence of multiple halogen substituents on the aromatic ring introduces unique electronic effects that influence the reactivity of the aldehyde and the properties of the resulting products, making them attractive scaffolds for drug discovery and materials science. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for its execution with various active methylene compounds, and discuss the potential applications of the synthesized products.
Mechanistic Insights: The Role of Catalysis and Electronic Effects
The Knoevenagel condensation proceeds via a three-step mechanism: deprotonation, nucleophilic addition, and elimination.[3]
Deprotonation: A weak base, typically a secondary amine like piperidine or an amine salt, deprotonates the active methylene compound to form a resonance-stabilized enolate ion.[3] The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups (Z), such as esters, nitriles, or ketones.[1][2]
Nucleophilic Addition: The highly nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the 2-Chloro-3,5-difluorobenzaldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.
Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound. Subsequent deprotonation at the α-carbon and elimination of a water molecule yields the final α,β-unsaturated product.[3]
The electron-withdrawing nature of the chlorine and two fluorine atoms on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the enolate. This generally leads to faster reaction times and higher yields compared to unsubstituted benzaldehyde.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar halogenated benzaldehydes and provide a robust starting point for the Knoevenagel condensation of 2-Chloro-3,5-difluorobenzaldehyde.[5]
Application Notes and Protocols for the Oxidation of 2-Chloro-3,5-difluorobenzaldehyde to 2-Chloro-3,5-difluorobenzoic Acid
Introduction 2-Chloro-3,5-difluorobenzoic acid is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents and advanced materials. Its structural motifs are often crucial for modulating the biologica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Chloro-3,5-difluorobenzoic acid is a pivotal intermediate in the synthesis of a variety of pharmaceutical agents and advanced materials. Its structural motifs are often crucial for modulating the biological activity and pharmacokinetic properties of drug candidates. The synthesis of this key building block typically involves the oxidation of the corresponding aldehyde, 2-chloro-3,5-difluorobenzaldehyde. This transformation, while conceptually straightforward, requires careful selection of the oxidant and reaction conditions to ensure high yield, purity, and operational safety, especially when scaling up the process.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedures for the oxidation of 2-chloro-3,5-difluorobenzaldehyde. We will explore several robust and widely adopted oxidation methodologies, detailing the underlying mechanisms, providing step-by-step protocols, and offering insights into the practical aspects of each technique. The selection of an appropriate method is paramount and is dictated by factors such as substrate sensitivity, available equipment, and desired scale.
Comparative Overview of Oxidation Methods
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry, with a plethora of available reagents and conditions.[1] For the specific case of 2-chloro-3,5-difluorobenzaldehyde, the presence of electron-withdrawing halogen substituents can influence the reactivity of the aldehyde. Below is a comparative summary of three commonly employed and effective oxidation methods.
Method
Oxidizing Agent
Typical Solvent
Reaction Time
Typical Yield
Key Advantages
Key Disadvantages
Pinnick Oxidation
Sodium Chlorite (NaClO₂)
t-Butanol/Water
4 - 16 hours
85-95%
Excellent functional group tolerance, mild conditions, high yields.[2][3]
Requires a scavenger for hypochlorite byproduct, can be sensitive to pH.[2]
Jones Oxidation
Chromium Trioxide (CrO₃) in H₂SO₄
Acetone
0.5 - 2 hours
75-90%
Fast, high-yielding, and utilizes inexpensive reagents.[4][5]
Powerful oxidant, inexpensive, effective for a range of substrates.[6][7]
Can lead to over-oxidation, produces manganese dioxide waste.[7]
Method 1: Pinnick Oxidation
The Pinnick oxidation is a highly regarded method for the conversion of aldehydes to carboxylic acids due to its mild reaction conditions and broad functional group compatibility.[2][3] This makes it particularly suitable for complex molecules and sensitive substrates.
Mechanism of Action
The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) under weakly acidic conditions. The aldehyde is then attacked by the chlorous acid, forming an intermediate that subsequently decomposes to the carboxylic acid and hypochlorous acid (HOCl).[3] A crucial component of this reaction is the use of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid byproduct, which can otherwise lead to undesired side reactions.[2]
Experimental Workflow: Pinnick Oxidation
Caption: Workflow for the Pinnick oxidation of 2-chloro-3,5-difluorobenzaldehyde.
Detailed Protocol: Pinnick Oxidation
Reagent Preparation:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3,5-difluorobenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water.
To this solution, add 2-methyl-2-butene (3.0 eq).
In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
Reaction:
Slowly add the aqueous sodium chlorite and sodium dihydrogen phosphate solution to the stirred aldehyde solution at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.
Work-up and Isolation:
Once the starting material is consumed, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with starch-iodide paper is obtained.
Acidify the mixture to pH 2-3 with 1M hydrochloric acid (HCl).
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to yield the crude 2-chloro-3,5-difluorobenzoic acid.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Method 2: Jones Oxidation
The Jones oxidation is a classic and powerful method for the oxidation of primary alcohols and aldehydes to carboxylic acids.[4][8] It utilizes chromic acid, generated in situ from chromium trioxide (CrO₃) and sulfuric acid in acetone.
Mechanism of Action
The aldehyde first forms a hydrate in the aqueous acetone solution. This hydrate then reacts with chromic acid to form a chromate ester.[9] Subsequent elimination of the chromium species and a proton results in the formation of the carboxylic acid.[9] The reaction is typically rapid and exothermic.
Experimental Workflow: Jones Oxidation
Caption: Workflow for the Jones oxidation of 2-chloro-3,5-difluorobenzaldehyde.
Detailed Protocol: Jones Oxidation
Reagent Preparation (Jones Reagent):
Caution: Chromium trioxide is highly toxic and a strong oxidant. Handle with extreme care in a fume hood.
Slowly and carefully add concentrated sulfuric acid to a stirred suspension of chromium trioxide (CrO₃) in water, while cooling in an ice bath.
Reaction:
Dissolve 2-chloro-3,5-difluorobenzaldehyde (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool to 0°C in an ice bath.
Add the prepared Jones reagent dropwise to the aldehyde solution, maintaining the temperature below 10°C. A color change from orange-red to green will be observed.
After the addition is complete, allow the reaction to stir for 0.5-2 hours at room temperature. Monitor by TLC.
Work-up and Isolation:
Quench the reaction by the dropwise addition of isopropanol until the orange-red color is no longer present.
Filter the mixture through a pad of celite to remove the green chromium salts.
Partition the filtrate between water and an appropriate organic solvent (e.g., ethyl acetate).
Separate the layers and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure.
Purification:
Purify the crude product by recrystallization.
Method 3: Potassium Permanganate Oxidation
Potassium permanganate (KMnO₄) is a strong, inexpensive, and readily available oxidizing agent that can effectively convert aldehydes to carboxylic acids.[7][10] The reaction is often carried out in aqueous or mixed aqueous-organic solvent systems.
Mechanism of Action
The oxidation mechanism with permanganate is complex and can proceed through different pathways depending on the reaction conditions (pH, solvent). In general, the permanganate ion attacks the aldehyde, leading to the formation of a manganate ester intermediate. This intermediate then collapses to form the carboxylic acid and manganese dioxide (MnO₂), which precipitates as a brown solid.
Experimental Workflow: Permanganate Oxidation
Caption: Workflow for the permanganate oxidation of 2-chloro-3,5-difluorobenzaldehyde.
Detailed Protocol: Permanganate Oxidation
Reagent Preparation:
Dissolve 2-chloro-3,5-difluorobenzaldehyde (1.0 eq) in a mixture of acetone and water.
In a separate flask, prepare an aqueous solution of potassium permanganate (KMnO₄, ~1.1 eq).
Reaction:
Slowly add the potassium permanganate solution to the stirred aldehyde solution at room temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
Continue the addition until a faint persistent pink color is observed, indicating a slight excess of permanganate.
Stir the reaction mixture for an additional 1-2 hours to ensure complete oxidation.
Work-up and Isolation:
Quench any excess permanganate by adding a small amount of sodium bisulfite or isopropanol until the purple color is discharged.
Filter the reaction mixture through a pad of celite to remove the manganese dioxide precipitate.
Wash the filter cake with water.
Acidify the clear filtrate to pH 2-3 with concentrated hydrochloric acid.
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure.
Purification:
Recrystallize the crude product from an appropriate solvent system.
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[11][12]
Chromium Trioxide (Jones Reagent): Chromium(VI) compounds are highly toxic, carcinogenic, and strong oxidizers.[5] Avoid inhalation of dust and contact with skin and eyes. All chromium-containing waste must be disposed of as hazardous waste according to institutional guidelines.
Potassium Permanganate: Potassium permanganate is a strong oxidizer and can cause fires or explosions in contact with combustible materials.[13][14] It is also corrosive and can cause severe skin and eye burns.[13]
Quenching Procedures: Always quench strong oxidants carefully and with appropriate reagents behind a safety shield.
Conclusion
The oxidation of 2-chloro-3,5-difluorobenzaldehyde to its corresponding benzoic acid is a critical transformation in synthetic organic chemistry. The choice of method depends on a balance of factors including yield, purity requirements, substrate tolerance, and safety considerations. The Pinnick oxidation offers the mildest conditions and is often the method of choice for sensitive substrates. The Jones oxidation is a rapid and high-yielding alternative, though its use is tempered by the toxicity of chromium reagents. Potassium permanganate provides a powerful and cost-effective option. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently perform this important synthetic step.
References
Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]
Wikipedia. (2023, October 29). Pinnick oxidation. Retrieved from [Link]
Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]
National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
Chem-Station. (2014, May 5). Jones Oxidation. Retrieved from [Link]
Li, Z., & Huang, N. (1995). Syntheses of 2-Chloro-4,5-difluorobenzoic Acid.
Wang, Z., et al. (2018). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Scientific Reports, 8(1), 1-8.
Petrucci, V., et al. (2017). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 22(9), 1533.
NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]
Wikipedia. (2023, November 25). Jones oxidation. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Jones Oxidation. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. Retrieved from a hypothetical BenchChem technical note.
ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from [Link]
Kimis. (2025, September 28). Pinnick Oxidation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Retrieved from [Link]
Request PDF. (2025, August 6). Surfactant assisted permanganate oxidation of aromatic compounds. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
ResearchGate. (2025, August 7). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(3-4), 166-170.
Patsnap Eureka. (2022, July 26). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
Lab Alley. (n.d.). SAFETY DATA SHEET - Potassium Permanganate. Retrieved from [Link]
NRC Research Press. (n.d.). Permanganate–periodate oxidation. VI. The oxidation of various aliphatic compounds. Retrieved from [Link]
New Jersey Department of Health. (n.d.). POTASSIUM PERMANGANATE HAZARD SUMMARY. Retrieved from [Link]
CARUS CORPORATION. (2014, February 17). Potassium Permanganate - SAFETY DATA SHEET. Retrieved from [Link]
Zellner, G., Kneifel, H., & Winter, J. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and environmental microbiology, 56(7), 2228–2233.
Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
Technical Support Center: Optimizing Condensation Reactions of 2-Chloro-3,5-difluorobenzaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 2-Chloro-3,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing condensation reactions involving 2-Chloro-3,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate and enhance reaction yields. The unique electronic and steric properties of 2-Chloro-3,5-difluorobenzaldehyde present distinct challenges, which this guide will address through a series of frequently asked questions, in-depth troubleshooting protocols, and mechanistic insights.
I. Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using 2-Chloro-3,5-difluorobenzaldehyde in condensation reactions?
Low yields can often be attributed to the inherent properties of the aldehyde. The presence of two electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, which should favor nucleophilic attack.[1] However, the ortho-chloro substituent introduces significant steric hindrance, which can impede the approach of the nucleophile.[2][3] Furthermore, the purity of the starting materials is crucial for success.[4]
Q2: What are the most common side reactions to be aware of?
The primary side reactions depend on the specific type of condensation. In base-catalyzed reactions like the Aldol or Knoevenagel condensation, self-condensation of the enolizable partner can be a significant issue, especially if its concentration is too high.[5] For reactions involving sensitive reagents, such as the Wittig reaction, decomposition of the ylide can occur. In some cases, Cannizzaro-type disproportionation reactions can be observed with non-enolizable aldehydes in the presence of a strong base.[1]
Q3: How do I select the appropriate catalyst for my reaction?
Catalyst selection is highly dependent on the specific condensation reaction. For Knoevenagel condensations, weakly basic amines like piperidine or pyrrolidine are often effective.[6][7] In some cases, Lewis acids can be employed to activate the aldehyde.[8] For Perkin reactions, an alkali salt of the corresponding acid anhydride, such as sodium acetate, is typically used as the base catalyst.[9][10] It is often beneficial to screen a small panel of catalysts to identify the optimal choice for your specific substrates.[4]
Q4: Is it necessary to run these reactions under an inert atmosphere?
While not always strictly necessary for all condensation reactions, using an inert atmosphere (e.g., nitrogen or argon) is a good practice, especially when dealing with sensitive reagents or intermediates that may be prone to oxidation or reaction with atmospheric moisture.[4] This is particularly important for reactions involving organometallic reagents or strongly basic conditions.
II. Troubleshooting Guides & Optimization Protocols
This section provides detailed troubleshooting guides for common issues encountered during condensation reactions with 2-Chloro-3,5-difluorobenzaldehyde.
Issue 1: Low or No Product Formation
A lack of product formation is a common but solvable issue. The following workflow can help diagnose and resolve the problem.
Troubleshooting Workflow: Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Protocol: Optimizing a Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon bonds.[6] This protocol outlines a systematic approach to optimizing the reaction between 2-Chloro-3,5-difluorobenzaldehyde and an active methylene compound (e.g., diethyl malonate).
Materials:
2-Chloro-3,5-difluorobenzaldehyde
Active methylene compound (e.g., diethyl malonate)
Anhydrous solvent (e.g., Toluene, Ethanol, DMF)
Base catalyst (e.g., Piperidine, Pyrrolidine, Triethylamine)
Dean-Stark apparatus (if using an azeotropic solvent) or molecular sieves
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
TLC plates and appropriate developing solvent system
Procedure:
Setup: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and Dean-Stark trap if applicable). Ensure all glassware is dry.[11]
Reagents: To the flask, add 2-Chloro-3,5-difluorobenzaldehyde (1.0 eq) and the active methylene compound (1.1-1.5 eq).[12] Add the anhydrous solvent.
Catalyst Addition: Add the base catalyst (0.1-0.3 eq).
Reaction: Heat the reaction mixture to the desired temperature (start with reflux for toluene or 80 °C for DMF). The removal of water can help drive the reaction to completion.[13][14]
Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting aldehyde.[4]
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or recrystallization.[4]
Optimization Parameters:
Parameter
Initial Condition
Variations to Test
Rationale
Solvent
Toluene
Ethanol, DMF, Acetonitrile
Solvent polarity can significantly impact reaction rates and equilibria.[15]
Catalyst
Piperidine
Pyrrolidine, Triethylamine, DBU
The strength and steric bulk of the base can influence the rate of deprotonation and subsequent condensation.[6]
Temperature
Reflux
80 °C, 100 °C, 120 °C
Higher temperatures can increase reaction rates but may also lead to side product formation.[15]
Stoichiometry
1.2 eq nucleophile
1.1 eq, 1.5 eq, 2.0 eq
A slight excess of the nucleophile can help drive the reaction to completion.[12]
Issue 2: Formation of a Complex Product Mixture
A complex mixture of products often indicates competing reaction pathways.
Troubleshooting Strategy: Simplifying the Product Mixture
Caption: A workflow for addressing complex product mixtures.
Insight into Aldol-Type Reactions
In crossed aldol condensations, where both partners can potentially form an enolate, a mixture of up to four products can result.[5] Since 2-Chloro-3,5-difluorobenzaldehyde cannot form an enolate, it can only act as the electrophile, which simplifies the potential outcomes.[5] However, self-condensation of the ketone or other aldehyde partner is still a major concern.
Strategies to Minimize Self-Condensation:
Slow Addition: Slowly add the enolizable carbonyl compound to a mixture of the 2-Chloro-3,5-difluorobenzaldehyde and the base.[5] This keeps the concentration of the enolizable partner low, favoring the cross-condensation.
Directed Aldol Approach: For challenging substrates, pre-forming the enolate of the ketone using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) provides excellent control. Once the enolate is formed, the 2-Chloro-3,5-difluorobenzaldehyde is added.[5]
Issue 3: Difficulty with Sterically Hindered Substrates
The ortho-chloro group on 2-Chloro-3,5-difluorobenzaldehyde can present a significant steric barrier.
Strategies for Overcoming Steric Hindrance
Less Bulky Nucleophiles: If possible, utilize a less sterically demanding nucleophile.
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[15]
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, in part by overcoming kinetic barriers.[16]
Alternative Reactions: For the synthesis of alkenes, the Wittig reaction can sometimes be more effective than condensation reactions for sterically hindered aldehydes.[17]
Protocol: Wittig Reaction with a Stabilized Ylide
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[18][19] Stabilized ylides are generally less reactive but easier to handle and often provide good E/Z selectivity.[18]
Materials:
A suitable phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide)
A strong base (e.g., Sodium hydride, Potassium tert-butoxide)
Anhydrous THF or DMF
2-Chloro-3,5-difluorobenzaldehyde
Procedure:
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add the base portion-wise. Allow the mixture to stir at room temperature for 1-2 hours to form the ylide.[20]
Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 2-Chloro-3,5-difluorobenzaldehyde in anhydrous THF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir overnight.
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
Purification: Purify the product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
III. Concluding Remarks
Successfully performing condensation reactions with 2-Chloro-3,5-difluorobenzaldehyde requires a careful consideration of its unique electronic and steric properties. By systematically addressing potential issues such as starting material purity, catalyst selection, and competing side reactions, researchers can significantly improve yields. The protocols and troubleshooting guides provided herein serve as a starting point for optimization. Careful monitoring and a methodical approach to adjusting reaction parameters are key to achieving desired outcomes.
IV. References
van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Retrieved from [Link]
Chemcess. (2024, August 18). Benzaldehyde Condensation. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]
Chemical Communications (RSC Publishing). (n.d.). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Retrieved from [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
Reddit. (n.d.). Condensation reaction help needed. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
ResearchGate. (n.d.). The condensation reaction with benzaldehyde dimethylacetal. Retrieved from [Link]
J&K Scientific LLC. (n.d.). Perkin Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]
Slideshare. (n.d.). Perkin reaction.pdf. Retrieved from [Link]
RSC Publishing. (2024, May 30). Cross-acyloin condensation of aldehydes catalysed by transketolase variants for the synthesis of aliphatic α-hydroxyketones. Retrieved from [Link]
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
ResearchGate. (2025, August 6). A Mixed-Aldol Condensation Reaction with Unknown Aldehydes and Ketones: Employing Modern Methods To Improve the Learning Process for Second-Year Undergraduate Organic Chemistry Students. Retrieved from [Link]
Bentham Science Publishers. (2022, September 1). Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. Retrieved from [Link]
University of Wisconsin-Madison, Department of Chemistry. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
Springer. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
University of Mainz, Department of Chemistry. (2014, October 14). Condensation reactions in microflow. Retrieved from [Link]
PMC. (2022, February 7). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Retrieved from [Link]
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis experiment of 2,4-difluorobenzaldehyde. Retrieved from [Link]
Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. Retrieved from
Wikipedia. (n.d.). Benzoin condensation. Retrieved from [Link]
University of Calgary, Department of Chemistry. (n.d.). Functional Groups In Organic Chemistry. Retrieved from [Link]
Solving steric hindrance issues in 2-Chloro-3,5-difluorobenzaldehyde synthesis
Technical Support Center: Synthesis of 2-Chloro-3,5-difluorobenzaldehyde Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process dev...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 2-Chloro-3,5-difluorobenzaldehyde
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in the synthesis of 2-Chloro-3,5-difluorobenzaldehyde. This key intermediate is notoriously difficult to prepare due to significant steric and electronic challenges. Here, we will dissect these issues and provide field-proven troubleshooting strategies and alternative protocols to ensure your success.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent issues encountered when attempting to synthesize 2-Chloro-3,5-difluorobenzaldehyde via classical electrophilic aromatic substitution methods.
Q1: My Vilsmeier-Haack formylation of 1-chloro-3,5-difluorobenzene is resulting in extremely low yields or complete failure. What is the underlying chemical reason for this?
A: This is the most common challenge, and it is rooted in a conflict between electronics and sterics. The starting material, 1-chloro-3,5-difluorobenzene, presents two possible sites for formylation: the C2 and C4 positions.
Electronic Factors: The fluorine atom at C5 strongly activates the C2 position for electrophilic attack via a resonance-donating effect (+M effect) from its para position. This makes C2 the electronically preferred site.
Steric Factors: The C2 position is flanked by a chlorine atom at C1 and a fluorine atom at C3. This creates a highly crowded environment, known as steric hindrance. The Vilsmeier reagent, a bulky electrophile (chloroiminium ion), cannot easily access this sterically shielded position.[1][2]
Essentially, the reaction is electronically directed to a position that is physically blocked. This severe steric impediment is the primary reason for the low yields observed in Vilsmeier-Haack and similar formylation reactions.[3]
Caption: Steric shielding of the C2 position by adjacent halogens.
Q2: I'm observing an isomeric byproduct that I suspect is 4-chloro-3,5-difluorobenzaldehyde. How can I confirm this and prevent its formation?
A: Your suspicion is likely correct. The C4 position, while less electronically activated than C2, is significantly less sterically hindered. Under forcing conditions (e.g., higher temperatures) used to try and encourage a reaction at C2, the Vilsmeier reagent may default to attacking the more accessible C4 position.
Confirmation and Mitigation Strategies:
Confirmation: The identity of the byproduct can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR coupling patterns and ¹⁹F NMR chemical shifts will be distinct for the two isomers. Mass spectrometry will show the same parent ion but the fragmentation pattern may differ.
Prevention: Suppressing the formation of the 4-chloro isomer is difficult without compromising the already low yield of the desired C2 product. Instead of optimizing a fundamentally flawed reaction, we strongly recommend exploring an alternative synthetic strategy (see FAQs below).
Purification: If you must proceed with this route, the isomers can typically be separated by silica gel column chromatography. Due to their similar polarity, a shallow gradient of a solvent system like hexane/ethyl acetate or hexane/dichloromethane is often required for effective separation.
Q3: Are there any modifications to the Vilsmeier-Haack protocol that might favor the formation of the 2-chloro isomer?
A: While a significant improvement is unlikely due to the severe steric block, some optimizations can be attempted. These are generally low-probability but may offer marginal gains.
Parameter
Modification
Rationale & Caveats
Temperature
Incremental increase
May provide sufficient activation energy to overcome the steric barrier. High Risk: Often leads to increased byproduct formation (4-chloro isomer) and decomposition.[3]
Reaction Time
Extended duration
Allows more time for the slow reaction to proceed. Caveat: Can also lead to decomposition of the product and starting material.
Reagent Stoichiometry
Increase excess of Vilsmeier reagent
Pushes the reaction equilibrium toward product formation. Caveat: Complicates workup and increases cost.
Lewis Acid Additive
Add mild Lewis acid (e.g., ZnCl₂)
Can enhance the electrophilicity of the Vilsmeier reagent. High Risk: May decrease regioselectivity and favor the less hindered C4 position.
This section provides answers to broader strategic questions and details a superior, validated method for the synthesis.
Q1: Given the inherent steric issues, what is the most reliable and highest-yielding method to synthesize 2-Chloro-3,5-difluorobenzaldehyde?
A: The most effective strategy is to bypass the challenges of electrophilic aromatic substitution entirely by using Directed ortho-Metalation (DoM) . This powerful technique utilizes a strong base to selectively deprotonate the most acidic proton on the aromatic ring, creating a potent nucleophile that can then be trapped with a formylating agent.[4]
In the case of 1-chloro-3,5-difluorobenzene, the proton at the C2 position is the most acidic due to the cumulative inductive electron-withdrawing effects of the adjacent chlorine and fluorine atoms. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can selectively remove this proton at low temperatures. The resulting aryllithium species is then quenched with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde group precisely at the C2 position.[5][6]
Caption: Workflow for Directed ortho-Metalation (DoM) synthesis.
Q2: Can you provide a detailed experimental protocol for the Directed ortho-Metalation synthesis of 2-Chloro-3,5-difluorobenzaldehyde?
A: Certainly. The following protocol is a robust starting point for lab-scale synthesis. Extreme caution is required when handling organolithium reagents. All operations must be performed under a strictly anhydrous, inert atmosphere (Nitrogen or Argon).
Experimental Protocol: Directed ortho-Metalation
Materials & Equipment:
Three-necked, flame-dried round-bottom flask with a magnetic stir bar
Schlenk line or glovebox for inert atmosphere operations
Low-temperature thermometer
Syringes and needles for reagent transfer
Dry ice/acetone or cryocooler for -78 °C bath
1-chloro-3,5-difluorobenzene (anhydrous)
Diisopropylamine (anhydrous, distilled from CaH₂)
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated)
Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone)
N,N-Dimethylformamide (DMF), anhydrous (distilled from CaH₂ and stored over molecular sieves)
To the flame-dried flask under an inert atmosphere, add anhydrous THF (approx. 0.4 M final concentration) and cool the flask to -78 °C.
Add diisopropylamine (1.1 equivalents relative to the starting material) via syringe.
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
Stir the resulting LDA solution at -78 °C for 30 minutes.
Deprotonation:
Dissolve 1-chloro-3,5-difluorobenzene (1.0 equivalent) in a minimal amount of anhydrous THF.
Add this solution dropwise to the cold LDA solution over 20-30 minutes.
Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the aryllithium species should occur during this time.
Formylation (Quench):
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
After the addition is complete, allow the reaction to stir at -78 °C for another hour.
Slowly warm the mixture to room temperature over 2-3 hours or let it warm overnight.
Workup and Purification:
Cool the reaction mixture to 0 °C in an ice bath.
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate (or diethyl ether).
Separate the organic layer. Wash it sequentially with 1M HCl, water, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the resulting crude oil/solid by silica gel column chromatography (e.g., gradient elution with hexane/ethyl acetate) to yield pure 2-Chloro-3,5-difluorobenzaldehyde.
Q3: What are the most critical parameters for success in the Directed ortho-Metalation reaction?
A: Success with this advanced technique hinges on meticulous attention to detail.
Critical Parameter
Importance & Best Practices
Anhydrous Conditions
Absolutely essential. Any trace of water will quench the organolithium reagents faster than the desired reaction can occur, leading to complete failure. Flame-dry all glassware and use properly dried solvents and reagents.
Temperature Control
Crucial for selectivity. The reaction must be maintained at -78 °C during deprotonation to prevent side reactions, such as decomposition of the LDA or the aryllithium intermediate.[6]
Reagent Purity & Stoichiometry
The concentration of n-BuLi must be accurately known (titrate it!). Use freshly distilled anhydrous solvents and reagents. Precise stoichiometry ensures the complete formation of LDA and subsequent deprotonation without excess reactive base remaining.
Inert Atmosphere
Oxygen will also react with and destroy the organolithium intermediates. Maintain a positive pressure of nitrogen or argon throughout the entire process.
By shifting from the sterically-hindered Vilsmeier-Haack reaction to the regiochemically precise Directed ortho-Metalation strategy, researchers can overcome the primary synthetic hurdle and achieve reliable, high-yield access to 2-Chloro-3,5-difluorobenzaldehyde.
References
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][1]
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link][2]
J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link][3]
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][7]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link][8]
Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde. Retrieved from [5]
PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link][6]
University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from a course material PDF which is not directly linkable but the principles are widely established in organic chemistry literature.[4]
Technical Support Center: Optimization of 2-Chloro-3,5-difluorobenzaldehyde Derivatives
The following technical guide is designed for research scientists and process chemists working with 2-Chloro-3,5-difluorobenzaldehyde (CAS: 116057-05-5) . It prioritizes mechanistic insight, thermal optimization, and tro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for research scientists and process chemists working with 2-Chloro-3,5-difluorobenzaldehyde (CAS: 116057-05-5) . It prioritizes mechanistic insight, thermal optimization, and troubleshooting for derivative synthesis.
Senior Application Scientist: Dr. A. Vance
Subject: Reaction Temperature Optimization & Troubleshooting
Last Updated: February 12, 2026
Executive Summary: The Thermal Landscape
2-Chloro-3,5-difluorobenzaldehyde is a dense, electron-deficient scaffold used primarily in the synthesis of fluoroquinolone antibiotics and agrochemicals. Its reactivity is defined by two competing electrophilic sites (the carbonyl carbon and the halogenated aromatic ring) and the "Ortho-Effect" of the aldehyde group.[1]
Core Challenge: Balancing the thermal energy required to overcome the activation barrier for Nucleophilic Aromatic Substitution (
) against the thermal instability of the aldehyde group (oxidation/Cannizzaro disproportionation).
Parameter
Critical Value
Consequence of Deviation
Melting Point
~30–35 °C
Low MP requires cold storage to prevent liquefaction/autoxidation.
Flash Point
>100 °C
High, but volatile intermediates may lower mixture flash points.
>80°C: Risk of hydrolysis (reversible reaction) or aldol condensation.
Decision Matrix: Temperature & Reaction Pathways
The following decision tree helps you select the optimal temperature range based on your target derivative.
Figure 1: Strategic temperature selection based on the desired chemical transformation. Note the high thermal requirement for displacing meta-fluorines.
Troubleshooting Guides (Q&A)
Topic A: Nucleophilic Aromatic Substitution (
)
Context: You are attempting to attach an amine or alkoxide to the ring.
Q1: I am trying to displace the Fluorine at position 3, but I am only getting displacement of the Chlorine at position 2. Why?
The Mechanism: This is a classic regioselectivity issue driven by the aldehyde group. In
, the rate-determining step is the formation of the Meisenheimer complex.[2] This complex is stabilized by electron-withdrawing groups (EWGs) located ortho or para to the site of attack.[1][3][4]
Position 2 (Cl): Ortho to the aldehyde (Strongly Activated).
Position 3 (F): Meta to the aldehyde (Weakly Activated).
Position 5 (F): Meta to the aldehyde (Weakly Activated).
The Fix: You are fighting thermodynamics. To displace the meta-fluorine, you must:
Protect the Aldehyde: Convert the CHO to an acetal or imine first. This alters the electronic directing effects.[1]
Increase Temperature: Raise reaction temperature to >120°C using a high-boiling solvent (e.g., DMSO, NMP) to overcome the higher activation energy of the meta-attack.
Use a "Naked" Nucleophile: Use CsF or crown ethers to increase the nucleophile's activity.
Q2: My reaction turns black and yields tar at 100°C. How do I optimize?
Cause: The aldehyde group is thermally sensitive and prone to polymerization or Cannizzaro reactions in the presence of base (used for
).
Protocol:
Lower Temperature: Drop to 60–70°C.
Change Base: Switch from strong hydroxides (NaOH/KOH) to non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (
).
Inert Atmosphere: Strictly exclude oxygen. Radical oxidation of the aldehyde accelerates at high temperatures.
Topic B: Schiff Base (Imine) Formation
Context: Condensing the aldehyde with an amine (e.g., aniline, hydrazide).
Q3: The reaction stalls at 50% conversion even after refluxing in Ethanol (78°C).
Diagnosis: Imine formation is an equilibrium process (
). The presence of water (generated by the reaction) is hydrolyzing your product back to starting materials.
Solution:
Chemical Drying: Add anhydrous
or 4Å molecular sieves directly to the reaction flask.
Azeotropic Distillation: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water at 110°C. Note: Ensure your aldehyde is stable at this temp (see Topic A).
Catalysis: Add 1-5 mol% of mild acid catalyst (Acetic acid or
-TsOH).
Experimental Protocols
Protocol A: Optimized
(Displacement of 2-Cl)
Target: Substitution of 2-Cl with Morpholine while retaining 3,5-F motif.
Preparation: In a dry flask, dissolve 2-chloro-3,5-difluorobenzaldehyde (1.0 eq) in Acetonitrile (0.5 M concentration). Why Acetonitrile? It is polar aprotic, enhancing nucleophilicity without the high boiling point of DMF.
Base Addition: Add
(1.2 eq). Avoid NaOH to prevent Cannizzaro.
Nucleophile: Add Morpholine (1.1 eq) dropwise at room temperature.
Thermal Ramp:
Heat to 60°C and monitor by TLC/HPLC after 1 hour.
If conversion is <50%, increase to 80°C (reflux).
Stop point: Do not exceed 90°C to preserve the CHO group.
Workup: Cool to room temp, filter solids, and concentrate.
Protocol B: Controlled Oxidation to Benzoic Acid
Target: 2-chloro-3,5-difluorobenzoic acid.
Solvent: Use Acetone/Water (4:1).
Reagent: Sulfamic acid (1.5 eq) and Sodium Chlorite (
, 1.5 eq). Pinnick Oxidation conditions.
Temperature: Maintain 0–10°C with an ice bath.
Why? The aldehyde is electron-deficient and highly reactive. Higher temperatures will lead to over-oxidation or chlorination byproducts.
Quench: Use Sodium Sulfite solution to destroy excess oxidant before allowing to warm to room temperature.
References & Grounding
Regioselectivity in
: The "Ortho-Effect" of carbonyl groups strongly activates the 2-position (ortho) over the 3,5-positions (meta).
Source: Bunnett, J. F., et al. "Kinetics and Mechanism of the Alkali Cleavage of 2,6-Dihalobenzaldehydes." J. Am. Chem. Soc.[5][6] (1961). Link
Fluorine vs. Chlorine Displacement: While Fluorine is generally a better leaving group in
due to Meisenheimer complex stabilization, the lack of ortho/para activation at the 3,5-positions in this specific molecule makes the 2-Cl the primary leaving group.
Source: Miller, J. "Aromatic Nucleophilic Substitution." Elsevier (1968).
Schiff Base Optimization: Equilibrium control in fluorinated benzaldehydes.
Source: Naqvi, A., et al. "Synthesis of Schiff Bases via Environmentally Benign Methodologies." E-Journal of Chemistry (2009). Link
Thermal Stability: Polyfluorinated benzaldehydes exhibit conformational isomerism that affects stability.
Source: "Conformational Landscapes of Difluorobenzaldehydes." J. Phys. Chem. A (2024). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-3,5-difluorobenzaldehyde before handling. High-temperature reactions with fluorinated compounds can generate HF; use appropriate engineering controls.
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-Chloro-3,5-difluorobenzaldehyde and a Comparison with Related Substituted Benzaldehydes
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. This guide pro...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-3,5-difluorobenzaldehyde, a key building block in medicinal chemistry. By comparing its spectral features with those of other substituted benzaldehydes, we will explore the nuanced effects of substituent electronegativity and position on proton chemical shifts and coupling constants. This comparative approach, supported by experimental protocols and data, aims to enhance the reader's ability to interpret complex NMR spectra with confidence.
The Predicted ¹H NMR Spectrum of 2-Chloro-3,5-difluorobenzaldehyde: A Detailed Interpretation
The structure of 2-Chloro-3,5-difluorobenzaldehyde dictates a specific pattern in its ¹H NMR spectrum. The molecule possesses three distinct proton environments: the aldehydic proton (-CHO) and two aromatic protons. Due to the substitution pattern, the aromatic protons are not equivalent.
Aldehydic Proton (H1): The proton of the aldehyde group is expected to be the most deshielded, appearing as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[1][2][3][4] This significant downfield shift is a result of the strong electron-withdrawing nature of the carbonyl group and the overall electron-deficient character of the aromatic ring.[5][6][7]
Aromatic Protons (H4 and H6): The two aromatic protons will appear as distinct signals in the aromatic region (typically δ 6.0-9.0 ppm).[3] Their chemical shifts and splitting patterns are influenced by the surrounding chloro and fluoro substituents.
H4: This proton is situated between two fluorine atoms. The strong electronegativity of fluorine will cause significant deshielding. Furthermore, H4 will be coupled to the fluorine atom at position 3 and the fluorine atom at position 5, as well as to the proton at H6. This will likely result in a complex multiplet, potentially a triplet of doublets.
H6: This proton is adjacent to the chlorine atom and a fluorine atom. It will also be deshielded, and its signal will be split by the neighboring fluorine at position 5 and the proton at H4. This is expected to appear as a doublet of doublets.
The interpretation of the splitting patterns will rely on the magnitudes of the proton-proton (H-H) and proton-fluorine (H-F) coupling constants. In fluorinated benzene derivatives, the coupling constants are typically observed over several bonds.[8][9][10][11][12]
To fully appreciate the spectral features of 2-Chloro-3,5-difluorobenzaldehyde, a comparison with other substituted benzaldehydes is invaluable.
Compound
Aldehydic Proton (δ ppm)
Aromatic Protons (δ ppm)
Key Spectral Features
Benzaldehyde
~10.0 (s)
7.5-8.0 (m)
A complex multiplet for the five aromatic protons. The ortho protons are the most deshielded.[1]
2-Chlorobenzaldehyde
~10.4 (s)
7.3-7.9 (m)
The ortho proton is absent. The remaining aromatic protons show a complex splitting pattern.[13]
3,5-Difluorobenzaldehyde
~9.8 (s)
7.2-7.5 (m)
The two protons at positions 2 and 6 are equivalent, appearing as a doublet coupled to the fluorine at position 3 and 5. The proton at position 4 will be a triplet.[14]
2,3-Difluorobenzaldehyde
~10.3 (s)
7.2-7.8 (m)
All three aromatic protons are non-equivalent, leading to a complex multiplet.[15]
2,5-Difluorobenzaldehyde
~10.3 (s)
7.3-7.7 (m)
The three aromatic protons are distinct, resulting in complex splitting patterns.[16]
2-Chloro-5-fluorobenzaldehyde
~10.4 (s)
7.2-7.9 (m)
The three aromatic protons will each give a distinct signal with complex couplings to each other and the fluorine atom.
2,3,5-Trichlorobenzaldehyde
~10.3 (s)
7.7-7.9 (m)
The two non-equivalent aromatic protons will appear as doublets due to coupling to each other.[17]
This comparison highlights how the number, nature, and position of substituents dramatically alter the chemical shifts and splitting patterns of the aromatic protons, providing a unique fingerprint for each molecule.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-3,5-difluorobenzaldehyde.
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of 2-Chloro-3,5-difluorobenzaldehyde.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[18][19][20][21][22][23]
Transfer the solution to a clean, dry 5 mm NMR tube.
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.[3]
2. NMR Spectrometer Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity.
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width.
Acquire the ¹H NMR spectrum.
3. Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the spectrum to obtain a flat baseline.
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.
Workflow for ¹H NMR Spectrum Analysis
The logical flow from sample preparation to final structural confirmation can be visualized as follows:
Caption: Workflow for 1H NMR analysis.
Conclusion
The ¹H NMR spectrum of 2-Chloro-3,5-difluorobenzaldehyde provides a wealth of information that, when carefully analyzed, leads to its unambiguous structural confirmation. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by comparing the spectrum with those of related compounds, researchers can gain a deeper appreciation for the subtle interplay of electronic effects within aromatic systems. The systematic approach to sample preparation, data acquisition, and analysis outlined in this guide serves as a robust framework for obtaining high-quality, reproducible NMR data, an essential skill for professionals in the chemical and pharmaceutical sciences.
References
A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers - Benchchem. (n.d.).
Abraham, R. J., Mobli, M., & Smith, R. J. (2003). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-36.
Short Summary of 1H-NMR Interpretation. (n.d.).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2005). 1H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph.
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
TheElkchemist A Level Chemistry. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube.
Supporting Information. (n.d.).
Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361–2367.
Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
hil6_sln.html. (n.d.).
Peralta, J. E., Ruiz de Azua, M. C., & Contreras, R. H. (2001). Experimental, SOPPA(CCSD), and DFT Analysis of Substitutent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives. The Journal of Physical Chemistry A, 105(10), 2067–2075.
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
Stone, D. J., & Smith, M. R. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797–806.
Emsley, J. W., & Phillips, L. (1968). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Transactions of the Faraday Society, 64, 2913.
Nanoparticle-supported and magnetically recoverable palladium (Pd) catalyst: A selective and sustainable oxidation protocol with high turn over number. (n.d.).
Navigating the Fluorine Landscape: A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-Chloro-3,5-difluorobenzaldehyde
For Immediate Release In the intricate world of drug discovery and molecular engineering, the strategic incorporation of fluorine atoms has become a cornerstone for modulating the pharmacokinetic and physicochemical prop...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the intricate world of drug discovery and molecular engineering, the strategic incorporation of fluorine atoms has become a cornerstone for modulating the pharmacokinetic and physicochemical properties of organic molecules. The unique nuclear properties of the ¹⁹F isotope make it an exceptionally sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a wide chemical shift dispersion and a clear spectral window free from background signals in biological systems.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹⁹F NMR chemical shifts of 2-Chloro-3,5-difluorobenzaldehyde, a compound of interest in synthetic chemistry. In the absence of direct experimental data for this specific molecule, this guide will leverage a comparative analysis of structurally related compounds to predict and rationalize its ¹⁹F NMR spectrum.
The Foundational Principles of ¹⁹F NMR Chemical Shifts
The chemical shift in ¹⁹F NMR spectroscopy is exquisitely sensitive to the local electronic environment of the fluorine nucleus.[1] Several key factors dictate the precise resonance frequency of a ¹⁹F nucleus:
Electronic Effects: The electron density around a fluorine atom is the primary determinant of its chemical shift. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (less negative ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (more negative ppm values).[1] These effects are transmitted through both inductive (through-bond) and resonance (through-space) mechanisms.
Substituent Effects in Aromatic Systems: In fluoroaromatic compounds, the position of other substituents on the ring profoundly influences the ¹⁹F chemical shifts. The electronic nature of these substituents can either shield or deshield the fluorine nuclei depending on their inductive and resonance contributions.
Solvent Effects: The polarity and nature of the solvent can influence the electronic environment of the fluorine atoms, leading to variations in chemical shifts.[2] It is therefore crucial to report the solvent used when documenting ¹⁹F NMR data.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
To predict the ¹⁹F NMR chemical shifts of 2-Chloro-3,5-difluorobenzaldehyde, we will analyze the experimental data of simpler, structurally related molecules. This comparative approach allows for a systematic dissection of the electronic contributions of each substituent.
Compound Name
Structure
19F Chemical Shift (ppm)
Solvent
Fluorobenzene
C₆H₅F
-113.15
Neat
1,3-Difluorobenzene
m-C₆H₄F₂
-110.5
Not Specified
3,5-Difluorobenzaldehyde
C₇H₄F₂O
Studied, value approximated from 1,3-difluorobenzene
Dimethyl ether (low temp)
2-Chlorofluorobenzene
o-C₆H₄ClF
-118.9
Not Specified
Note: The chemical shift for 3,5-Difluorobenzaldehyde is approximated based on its parent compound, 1,3-difluorobenzene, as the specific value was not available in the searched literature, though its spectrum has been studied.[3][4]
Predicting the ¹⁹F NMR Spectrum of 2-Chloro-3,5-difluorobenzaldehyde
Based on the comparative data, we can now dissect the expected ¹⁹F NMR spectrum of 2-Chloro-3,5-difluorobenzaldehyde. The molecule has two distinct fluorine environments: F3 (ortho to the chlorine and meta to the aldehyde) and F5 (meta to both the chlorine and the aldehyde).
Analysis of Substituent Effects:
The following diagram illustrates the primary electronic effects of the substituents on the fluorine atoms in 2-Chloro-3,5-difluorobenzaldehyde.
Caption: Electronic effects of substituents in 2-Chloro-3,5-difluorobenzaldehyde.
Baseline Chemical Shift: The chemical shift of 1,3-difluorobenzene at approximately -110.5 ppm serves as our starting point.[5]
Effect of the Aldehyde Group (-CHO): The aldehyde group is electron-withdrawing through both induction (-I) and resonance (-R). In the meta positions (relative to the aldehyde), the inductive effect will be the primary contributor to deshielding for both F3 and F5.
Effect of the Chlorine Atom (-Cl): The chlorine atom is also electron-withdrawing via induction (-I). This effect will be most pronounced on the ortho fluorine (F3) and to a lesser extent on the meta fluorine (F5). Data for 2-chlorofluorobenzene shows a chemical shift of -118.9 ppm, which is more upfield than fluorobenzene (-113.15 ppm). This suggests that while chlorine is inductively withdrawing, other factors such as lone pair repulsion or subtle conformational effects might lead to a net shielding effect in the ortho position in some cases. However, the strong inductive withdrawal is the generally expected dominant effect.
Predicted Chemical Shifts:
F3 Signal: This fluorine is ortho to the strongly inductively withdrawing chlorine and meta to the inductively withdrawing aldehyde. We anticipate this fluorine to be the most deshielded of the two, likely appearing at a chemical shift less negative than -110.5 ppm.
F5 Signal: This fluorine is meta to both the chlorine and the aldehyde group. The combined inductive deshielding from both groups will shift this signal downfield from the baseline of 1,3-difluorobenzene. However, the effect of the ortho-chlorine on F3 is expected to be more significant.
Therefore, we predict two distinct signals in the ¹⁹F NMR spectrum of 2-Chloro-3,5-difluorobenzaldehyde, with the signal for F3 appearing at a lower field (less negative ppm) than the signal for F5.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of small molecules like 2-Chloro-3,5-difluorobenzaldehyde.
Workflow for ¹⁹F NMR Data Acquisition and Analysis
Caption: A standardized workflow for acquiring and analyzing ¹⁹F NMR spectra.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-3,5-difluorobenzaldehyde in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
Internal Standard: For accurate chemical shift referencing, add a small, known amount of an internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm).
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) equipped with a multinuclear probe tuned to the ¹⁹F frequency.
Data Acquisition:
Pulse Program: A standard one-pulse sequence is typically sufficient.
Spectral Width: A wide spectral width (e.g., -50 to -200 ppm) should be used initially to ensure all signals are captured.
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for small molecules.
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Carefully phase the spectrum to obtain pure absorption lineshapes.
Apply a baseline correction to ensure accurate integration.
Referencing: Reference the chemical shifts to the internal standard or an external reference standard (e.g., CFCl₃ at 0 ppm).
Analysis: Identify the chemical shifts of the distinct fluorine signals and analyze any observable coupling patterns (e.g., coupling to protons).
By following this comprehensive guide, researchers can effectively predict, acquire, and interpret the ¹⁹F NMR spectrum of 2-Chloro-3,5-difluorobenzaldehyde and other novel fluorinated compounds, thereby accelerating their research and development endeavors.
References
Nehring, J., & Saupe, A. (1970). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals*. The Journal of Chemical Physics, 52(1), 1-6).
MilliporeSigma. (n.d.). 3,5-Difluorobenzaldehyde, 1 X 5 g. Retrieved February 12, 2026, from [Link]
SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved February 12, 2026, from [Link]
Royal Society of Chemistry. (2011). Supplementary Information for: Trifluoroacetic Acid Adduct of Trifluoroacetate-Bridged μ-Oxo-Tetranuclear Zinc Cluster. Retrieved February 12, 2026, from [Link]
Dalvit, C., & Vulpetti, A. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 84(15), 9549-9556.
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 12, 2026, from [Link]
Brey, W. S., & West, J. (2004). Conformational and substituent effects in the 19F spectra of C7-C10 straight-chain chlorofluoroalkanes. Magnetic Resonance in Chemistry, 42(11), 910-918.
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved February 12, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Computational F NMR. 2. Organic Compounds. Retrieved February 12, 2026, from [Link]
Reactivity Benchmark: 2-Chloro-3,5-difluorobenzaldehyde vs. 2,4-Difluorobenzaldehyde
The following technical guide provides an in-depth comparison of the reactivity profiles of 2-Chloro-3,5-difluorobenzaldehyde and 2,4-Difluorobenzaldehyde . This analysis is designed for medicinal chemists and process en...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth comparison of the reactivity profiles of 2-Chloro-3,5-difluorobenzaldehyde and 2,4-Difluorobenzaldehyde . This analysis is designed for medicinal chemists and process engineers selecting building blocks for scaffold functionalization.[1]
[1]
Executive Summary: The Ortho/Para vs. Meta Divergence
While both compounds are poly-halogenated benzaldehydes used as electrophilic warheads in drug discovery, their reactivity is governed by fundamentally opposing electronic principles.[1]
2,4-Difluorobenzaldehyde (2,4-DFBA): Characterized by Resonance-Active fluorines at ortho/para positions.[1] It is a highly versatile SNAr substrate where regioselectivity (C2 vs. C4) can be tuned via solvent effects.
2-Chloro-3,5-difluorobenzaldehyde (2-Cl-3,5-DFBA): Characterized by Inductive-Dominant fluorines at meta positions.[1] The carbonyl group is significantly more electrophilic due to the absence of resonance donation from the meta-fluorines, making it a superior substrate for difficult condensations but a more restricted SNAr candidate.[1]
Quick Comparison Matrix
Feature
2,4-Difluorobenzaldehyde
2-Chloro-3,5-difluorobenzaldehyde
Primary SNAr Site
C4-Fluorine (Kinetic/Steric preference) or C2-Fluorine (Chelation control)
C2-Chlorine (Only activated position)
SNAr Leaving Group
Fluoride (Excellent)
Chloride (Moderate)
Carbonyl Electrophilicity
Moderate (Diminished by +R effect of F)
High (Enhanced by -I effect of meta-F)
Preferred Reactions
Nucleophilic Aromatic Substitution (SNAr)
Knoevenagel, Schiff Base, Reductive Amination
Physical State
Liquid / Low MP Solid
Solid / High BP Liquid
Electronic Landscape & Activation Vectors
To understand the reactivity, one must visualize the electron density maps created by the substituent patterns.
2,4-Difluorobenzaldehyde (Resonance Dominated)[1]
Activation: The aldehyde (CHO) activates C2 and C4 positions via resonance (-M effect).[1]
Deactivation: The Fluorine atoms at C2 and C4 donate electron density back into the ring (+M effect), partially mitigating the aldehyde's activation. However, F is a superb leaving group, making the net SNAr reactivity high.
Activation: The aldehyde activates only the C2 (Ortho) and C4 (Para) positions.
The Meta Effect: The Fluorines at C3 and C5 are meta to the aldehyde. They cannot donate electrons to the carbonyl or the SNAr active sites (C2/C4) via resonance. Instead, they exert a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the ring and the electrophilicity of the carbonyl carbon.[1][2]
The Trap: SNAr at C3 or C5 is electronically forbidden under standard conditions because these positions are not activated by the CHO group.
Figure 1: Mechanistic activation pathways. Red arrows indicate SNAr activation; Green arrows indicate carbonyl activation.
Nucleophilic Aromatic Substitution (SNAr) Guide
2,4-Difluorobenzaldehyde: The Regioselectivity Switch
Standard Conditions (Polar Aprotic, e.g., DMSO, DMF): Attack occurs at C4-F . The transition state is sterically less encumbered, and the para-position is electronically favored in the absence of chelation.
Chelation Conditions (Non-polar, e.g., Toluene + Metal Cation): Attack shifts to C2-F . The nucleophile coordinates with the carbonyl oxygen and the metal ion, delivering the nucleophile intramolecularly to the ortho position.
2-Chloro-3,5-difluorobenzaldehyde: The "Silver Bullet"
Mechanism: The C2 position is activated by the ortho-carbonyl.[1] The C3 and C5 fluorines are meta and unactivated. Therefore, despite Chlorine being a poorer leaving group than Fluorine, the C2-Cl bond is the only viable site for SNAr .
Utility: This allows for the synthesis of 2-amino-3,5-difluorobenzaldehydes , a substitution pattern inaccessible from 2,4-DFBA (which would yield 2-amino-4-fluorobenzaldehyde).[1]
Experimental Protocol: Regioselective SNAr
Objective: Synthesis of distinct scaffold isomers using Morpholine.
Critical Note: For Protocol B, if the reaction is sluggish, adding a catalyst like KF/Al₂O₃ or using microwave irradiation can accelerate the displacement of the ortho-chlorine.
Carbonyl Reactivity: Condensations & Reductions
Here, 2-Chloro-3,5-difluorobenzaldehyde is the superior electrophile.[1]
The "Meta-Fluoro" Effect
In 2,4-DFBA, the ortho/para fluorines donate electron density into the ring, which resonates to the carbonyl oxygen, making the carbonyl carbon less positive (less electrophilic).[1]
In 2-Cl-3,5-DFBA, the meta fluorines pull electron density away via induction (-I) without any resonance compensation.[1] This leaves the carbonyl carbon highly electron-deficient.[1]
Implication for Synthesis:
Schiff Base / Imine Formation: 2-Cl-3,5-DFBA reacts rapidly, often requiring no acid catalyst or dehydrating agent (e.g., TiCl₄) compared to 2,4-DFBA.[1]
Knoevenagel Condensation: Yields are typically 10–15% higher with 2-Cl-3,5-DFBA due to faster initial attack by the enolate.[1]
Stability Warning: 2-Cl-3,5-DFBA is more prone to hydrate formation (gem-diol) in aqueous media.[1] Store under inert atmosphere.
Figure 2: Relative reactivity rates based on electronic effects.[1][4]
References
BenchChem . A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde. Retrieved from .[1]
Sythana, S., et al. (2014). "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Organic Process Research & Development. .[1]
WuXi AppTec . Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35. .[1]
PubChem . 2-Chloro-3,4-difluorobenzaldehyde Compound Summary. (Used for structural analogy and physical property verification).[1] .[1]